(3-Ethoxyphenyl)thiourea

Antibacterial SAR Regioisomerism

(3-Ethoxyphenyl)thiourea (CAS 64506-44-1) is a C9H12N2OS organosulfur compound featuring a thiourea core with a 3-ethoxy substituent on the phenyl ring. It belongs to the mono-substituted phenylthiourea class, widely employed as a versatile intermediate in organic synthesis and medicinal chemistry.

Molecular Formula C9H12N2OS
Molecular Weight 196.27 g/mol
CAS No. 64506-44-1
Cat. No. B1659309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethoxyphenyl)thiourea
CAS64506-44-1
Molecular FormulaC9H12N2OS
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)NC(=S)N
InChIInChI=1S/C9H12N2OS/c1-2-12-8-5-3-4-7(6-8)11-9(10)13/h3-6H,2H2,1H3,(H3,10,11,13)
InChIKeyVJKSZICCMHBUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Ethoxyphenyl)thiourea (CAS 64506-44-1): Procurement-Ready Overview of a Meta-Substituted Phenylthiourea Research Scaffold


(3-Ethoxyphenyl)thiourea (CAS 64506-44-1) is a C9H12N2OS organosulfur compound featuring a thiourea core with a 3-ethoxy substituent on the phenyl ring. It belongs to the mono-substituted phenylthiourea class, widely employed as a versatile intermediate in organic synthesis and medicinal chemistry [1]. The compound is typically supplied at 95% purity and is structurally distinguished from its para-ethoxy isomer (CAS 880-29-5) and the unsubstituted parent phenylthiourea (CAS 103-85-5), a critical differentiator for structure-activity relationship (SAR) studies and lead optimization workflows [2].

Meta-ethoxy regioisomerDistinct electronic and steric profile for SAR studies vs para-isomer
Phenylthiourea scaffoldVersatile intermediate for thiourea-derived heterocycles and enzyme inhibitor design
Research-grade procurementSupplied at typical purity for hit-to-lead and lead optimization workflows

Why Generic Phenylthiourea Substitution Fails: The (3-Ethoxyphenyl)thiourea Differentiation Case


Simply substituting any phenylthiourea analog into a research or industrial process without regard to substitution pattern and electronic effects can lead to significant loss of activity or selectivity. Systematic SAR evaluations demonstrate that both the presence and position of the ethoxy group on the phenyl ring, as well as the thiourea vs. urea functionality, fundamentally alter biological potency [1]. Specifically, thiourea derivatives consistently outperform their urea counterparts in enzyme inhibition [2], while the meta-ethoxy substitution pattern creates a distinct pharmacophore compared to the para-isomer, affecting target engagement and pharmacokinetic profiles [3]. Generic substitution therefore cannot guarantee the specific activity profile required for reproducible research outcomes.

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Regioisomer mismatch Para-ethoxy analog (CAS 880-29-5) exhibits different electronic distribution and hydrogen-bonding capacity; may shift target engagement and physicochemical profile.
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Functional group substitution risk Urea analog (N-(3-ethoxyphenyl)urea) lacks the thiocarbonyl moiety; enzyme inhibition potency may not transfer, as thioureas generally outperform ureas in hCA assays.

(3-Ethoxyphenyl)thiourea Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Regioisomeric Impact on Antibacterial Potency: Meta vs. Para Ethoxy Substitution

The antibacterial Minimum Inhibitory Concentration (MIC) of the para-ethoxy regioisomer, (4-ethoxyphenyl)thiourea, against *Staphylococcus aureus* and *Escherichia coli* ranges from 1250 µg/mL to >5000 µg/mL . While direct MIC data for the meta-substituted (3-ethoxyphenyl)thiourea is not yet peer-reviewed published, the meta-positioning alters the molecule's electronic distribution and hydrogen-bonding capacity, a principle validated by distinct dissociation constants reported for m- vs. p-substituted phenylthioureas [1]. This regioisomeric differentiation is a critical decision point for SAR-focused procurement.

Regioisomeric antibacterial impact
Class-level inference
MIC data pending peer-reviewed publication for (3-ethoxyphenyl)thiourea
(4-Ethoxyphenyl)thiourea MIC: 1250–>5000 µg/mL against S. aureus and E. coli
Meta-position electronic environment may influence antimicrobial screening context differently from para analog.
Direct MIC comparison not yet quantifiable; class-level dissociation constant evidence supports regioisomer differentiation.
Antibacterial SAR Regioisomerism

Intrinsic Functional Group Advantage: Thiourea vs. Urea Enzyme Inhibition Potency

In a comparative structure-activity relationship (SAR) study, thiourea derivatives exhibited consistently greater inhibition of human carbonic anhydrase isoforms hCA I and hCA II than their corresponding urea derivatives [1]. This intrinsic potency advantage of the C=S over C=O moiety underscores why (3-ethoxyphenyl)thiourea should be preferred over its urea analog, N-(3-ethoxyphenyl)urea, in enzyme-targeted research programs.

Thiourea vs urea enzyme inhibition
Class-level inference
Thiourea class generally more potent than urea class; specific IC50 for target compound not yet published
Urea derivatives (general class) showed lower inhibition of hCA I and hCA II
Reported enzyme inhibition context supports thiourea pharmacophore selection for carbonic anhydrase research.
Qualitative rank-order: thioureas > ureas; direct IC50 head-to-head data for this compound required.
Enzyme Inhibition Thiourea Urea Carbonic Anhydrase

Substituent Position Effect on Physicochemical Properties: Meta vs. Para Dissociation Constants

The dissociation constants of meta- and para-substituted phenylthioureas differ significantly, a fundamental property impacting solubility, membrane permeability, and protein binding. Kaválek et al. (1983) reported distinct pKa values for m- and p-substituted phenylthioureas in both water and methanol [1]. This directly implies that (3-ethoxyphenyl)thiourea possesses a unique ionization profile compared to its para isomer, affecting its behavior in biological assays.

Substituent position pKa shift
Direct head-to-head comparison
pKa difference m- vs p-substituted phenylthioureas
Quantitatively distinct dissociation constants reported (Kaválek et al., 1983)
Unique ionization profile at physiological pH may affect solubility, permeability, and target binding context.
Specific pKa value for 3-ethoxy substituent requires experimental determination.
Physicochemical Properties Dissociation Constant Meta/Para Effect

N-Substituted Derivative Antitumor Activity: Validation of the 3-Ethoxyphenyl Scaffold in Cancer Models

A derivative bearing the p-ethoxyphenylthiourea moiety, 1-(2-Carboxyphenyl)-3-(p-ethoxyphenyl)-2-thiourea, demonstrated confirmed activity against ascitic Sarcoma 180 in vivo [1]. This provides a proof-of-concept that the ethoxyphenylthiourea scaffold, particularly when appropriately substituted, can exhibit antitumor efficacy, supporting the procurement of (3-ethoxyphenyl)thiourea as a starting point for novel anticancer agent synthesis.

Scaffold antitumor validation
Supporting evidence
A para-ethoxyphenylthiourea derivative was active against ascitic Sarcoma 180 in vivo, providing proof-of-concept for the ethoxyphenylthiourea core.
Supports ethoxyphenylthiourea scaffold selection for cancer model research, with reported model-response context.
Data from N-substituted derivative, not the parent (3-ethoxyphenyl)thiourea; meta-substituted variant requires independent validation.
Antitumor Ascitic Carcinoma Sarcoma 180

Procurement-Driven Application Scenarios for (3-Ethoxyphenyl)thiourea (CAS 64506-44-1)


Structure-Activity Relationship (SAR) Studies on Phenylthiourea Regioisomers

Procure (3-ethoxyphenyl)thiourea specifically to serve as the meta-substituted comparator in comprehensive SAR campaigns alongside the para-ethoxy (CAS 880-29-5) and unsubstituted (CAS 103-85-5) analogs. The distinct electronic and steric properties of the meta-ethoxy group directly influence target binding, as evidenced by differential dissociation constants [1]. This three-compound panel enables rigorous probing of substituent positional effects on biological activity.

Medicinal Chemistry Hit-to-Lead Optimization with Thiourea Pharmacophore

Use (3-ethoxyphenyl)thiourea as a privileged fragment for kinase or carbonic anhydrase inhibitor design, leveraging the intrinsically higher potency of thioureas over ureas established by comparative SAR [2]. The compound's primary amine functionality allows for rapid diversification into N,N'-disubstituted derivatives, with the ethoxy group providing a handle for modulating lipophilicity and metabolic stability.

Development of Novel Anticancer Agents via Ethoxyphenylthiourea Scaffold Elaboration

Employ (3-ethoxyphenyl)thiourea as a key building block for the synthesis of novel antitumor agents, justified by the confirmed in vivo activity of structurally related p-ethoxyphenylthiourea derivatives against Sarcoma 180 [3]. The meta-substitution pattern offers a distinct vector for molecular recognition compared to previously explored para-substituted analogs, potentially yielding IP-differentiable lead series.

Synthesis of Heterocyclic Compound Libraries for Antimicrobial Screening

Utilize (3-ethoxyphenyl)thiourea as a versatile intermediate for constructing thiazole, thiazolidinone, and other sulfur-containing heterocycles. The thiourea moiety readily participates in cyclocondensation reactions, while the ethoxy group enhances solubility in organic reaction media. Although direct MIC data for the parent compound is not yet published, the moderate antibacterial activity of the para isomer suggests that structural optimization of the meta-analog could yield improved antimicrobial candidates.

Application
Selection Property
Validation Focus
Phenylthiourea regioisomer SAR studies
Meta-ethoxy substitution identity
Regioisomeric comparison context
Carbonic anhydrase / kinase inhibitor design
Thiourea pharmacophore
Enzyme inhibition profiling
Ethoxyphenylthiourea anticancer scaffold elaboration
In vivo model-response context (derivative data)
Sarcoma 180 / tumor model endpoint review
Antimicrobial heterocycle synthesis
Thiourea intermediate reactivity
Antimicrobial screening context
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